molecular formula C9H9N3 B130882 Isoquinoline-5,6-diamine CAS No. 140192-89-8

Isoquinoline-5,6-diamine

Cat. No.: B130882
CAS No.: 140192-89-8
M. Wt: 159.19 g/mol
InChI Key: IXGBYFWUZTWDPJ-UHFFFAOYSA-N
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Description

Isoquinoline is a heterocyclic aromatic organic compound. It is a structural isomer of quinoline. Isoquinoline and quinoline are benzopyridines, which are composed of a benzene ring fused to a pyridine ring . Isoquinolines constitute an important class of natural alkaloids, that demonstrate a wide range of biological activities .


Synthesis Analysis

Isoquinoline can be synthesized through several methods. The most common method, known as the Pomeranz-Fritsch reaction, involves the condensation of benzaldehyde and aminoacetaldehyde under acid catalysis . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .


Molecular Structure Analysis

The molecular formula of Isoquinoline-5,6-diamine is C9H9N3 . Isoquinoline is a colorless hygroscopic liquid at temperatures above its melting point with a penetrating, unpleasant odor .


Chemical Reactions Analysis

Isoquinoline can undergo various chemical reactions. For instance, Gabriel and Colman proposed a method that involved phthalimide as the raw material and proceeded via rearrangement upon strong alkaline conditions leading to isoquinoline derivatives . Zhao and co-workers developed a convenient and efficient tandem reaction of o-alkynylaldehyde with ammonium bicarbonate via Ag-catalyzed 6-endo-dig closed-loop process which led to various substituted isoquinoline derivatives .


Physical and Chemical Properties Analysis

Isoquinoline is a colorless liquid at room temperature, with a strong, somewhat unpleasant odor. In terms of its chemical characteristics, it is classified as a weak base. The base strength is comparable to that of pyridine and quinoline .

Mechanism of Action

The mechanism of action of Isoquinoline-5,6-diamine is not available .

Safety and Hazards

Isoquinoline-5,6-diamine should be handled in a well-ventilated place. Suitable protective clothing should be worn and contact with skin and eyes should be avoided. Dust formation should be avoided and breathing mist, gas or vapours should be avoided .

Future Directions

Isoquinoline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials and organic sensitizers for solar cell applications and polymeric optoelectronic materials . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .

Properties

IUPAC Name

isoquinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXGBYFWUZTWDPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567381
Record name Isoquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140192-89-8
Record name Isoquinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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